Product packaging for 2-(2-methylpropyl)-1H-quinolin-4-one(Cat. No.:CAS No. 658079-02-8)

2-(2-methylpropyl)-1H-quinolin-4-one

Cat. No.: B14133055
CAS No.: 658079-02-8
M. Wt: 201.26 g/mol
InChI Key: SLIYUIYXLOHVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-methylpropyl)-1H-quinolin-4-one is a synthetic organic compound belonging to the quinolin-4-one family, a class of nitrogen-containing heterocycles recognized for a broad spectrum of biological activities . Quinolin-4-ones serve as privileged scaffolds in medicinal chemistry and are key precursors in organic synthesis. Although this specific alkylated derivative is synthetic, the quinolin-4-one core structure is found in several naturally occurring alkaloids, such as graveolin and punarnavine, which are known for their antimicrobial, antifungal, and anticancer properties . This compound is of significant value in antibacterial research, particularly in the development of strategies against antimicrobial resistance (AMR). Quinolin-4-one derivatives can be designed to act as quorum sensing inhibitors, potentially disrupting bacterial communication and virulence without exerting direct bactericidal pressure . Such antivirulence strategies represent a promising approach to combat multi-drug resistant pathogens. The reactivity of the 2-methylpropyl substituent makes it a versatile intermediate for further chemical functionalization; for instance, bromination at the 2-alkyl side chain can yield electrophilic centers suitable for nucleophilic substitution, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies . Beyond antimicrobial applications, quinolin-4-ones are increasingly investigated for their antiproliferative effects. Researchers are exploring their potential as core structures in the design of novel anticancer agents, with mechanisms that may include the induction of apoptosis and inhibition of angiogenesis . The structural features of this compound, including the lactam functionality and the hydrophobic side chain, make it a valuable common precursor for the metal-free total synthesis of more complex quinoline-based alkaloids and their diverse structural analogues . It can be synthesized via classical methods such as the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclocondensation of aniline derivatives with β-ketoesters or alkoxymethylenemalonates, respectively . For Research Use Only (RUO). This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B14133055 2-(2-methylpropyl)-1H-quinolin-4-one CAS No. 658079-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658079-02-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(2-methylpropyl)-1H-quinolin-4-one

InChI

InChI=1S/C13H15NO/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3,(H,14,15)

InChI Key

SLIYUIYXLOHVEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Methylpropyl 1h Quinolin 4 One

Classic and Evolving Cyclization Strategies to Form the 1H-Quinolin-4-one Nucleus

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. mdpi.com These strategies often begin with aniline (B41778) or anthranilate derivatives and employ various cyclization techniques to construct the bicyclic system. nih.gov Classical methods like the Gould-Jacobs and Conrad-Limpach-Knorr reactions have been foundational, while others such as the Pfitzinger, Friedländer, and Camps cyclizations offer alternative pathways with distinct advantages and substrate requirements. mdpi.comnih.gov

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone for the synthesis of the quinolin-4-one backbone. nih.govwikipedia.org The traditional sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info This is followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonic ester intermediate. wikipedia.orgablelab.eu The cyclization proceeds through a 6-electron process, forming a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation yield the target 4-quinolinone. mdpi.comwikipedia.org

To synthesize 2-(2-methylpropyl)-1H-quinolin-4-one via this route, a modified malonic ester precursor bearing the isobutyl group would be required. However, the Gould-Jacobs reaction inherently places a carboxylate (or its precursor) at the C-3 position. A more direct approach within this reaction family would be to adapt the starting materials. A strategic modification involves the reaction of aniline with an acyl malonic ester, specifically one derived from 3-methylbutanoic acid. The subsequent cyclization, hydrolysis, and decarboxylation would then install the desired 2-(2-methylpropyl) substituent.

A significant drawback of the classical Gould-Jacobs reaction is the harsh conditions required for the thermal cyclization step, often needing temperatures exceeding 250 °C, which can lead to decomposition and low yields. mdpi.com Modern variations focus on improving reaction efficiency, for example, by using microwave irradiation to dramatically shorten reaction times and improve yields. ablelab.eu

Table 1: Gould-Jacobs Reaction Summary

Feature Description
Starting Materials Aniline and an alkoxymethylenemalonic ester or acyl malonic ester. wikipedia.org
Key Intermediate Anilidomethylenemalonic ester. wikipedia.org
Core Reaction Thermal electrocyclization. d-nb.info
Initial Product 4-Hydroxy-3-carboalkoxyquinoline. nih.gov
Conditions High temperature (traditionally >250 °C), often in high-boiling solvents like diphenyl ether. mdpi.comablelab.eu
Advantages Readily available starting materials.

| Limitations | Harsh reaction conditions, often low yields, and limited substituent tolerance. mdpi.com |

Conrad-Limpach-Knorr Synthesis Modifications

The Conrad-Limpach-Knorr synthesis represents one of the most direct and widely used methods for preparing 2-alkyl-4(1H)-quinolones. uni-konstanz.deresearchgate.net This reaction, discovered in 1887, involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com To specifically synthesize this compound, aniline would be reacted with a β-ketoester containing the isobutyl group, such as ethyl 5-methyl-3-oxohexanoate.

The synthesis proceeds in two main stages. First is the formation of an enamine intermediate from the reaction of aniline with the β-ketoester's keto group. wikipedia.orgsynarchive.com The second stage is a high-temperature thermal cyclization (annulation) of the enamine, typically around 250 °C, which closes the ring to form the 4-hydroxyquinoline, which tautomerizes to the more stable 4-quinolone form. wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.com

A critical aspect of this synthesis is the regioselectivity, which is dictated by the reaction conditions. The Conrad-Limpach variant, conducted at lower temperatures (around 140 °C), favors the initial formation of a β-anilinoacrylate intermediate, leading to the 4-quinolone product (kinetic control). quimicaorganica.org In contrast, the Knorr synthesis, under higher temperature conditions, can favor reaction at the ester group, leading to a β-keto acid anilide and ultimately a 2-hydroxyquinoline (B72897) (thermodynamic control). wikipedia.org

Table 2: Conrad-Limpach-Knorr Synthesis Summary

Feature Description
Starting Materials Aniline and a β-ketoester (e.g., ethyl 5-methyl-3-oxohexanoate). wikipedia.org
Key Intermediate Schiff base/enamine. uni-konstanz.dewikipedia.org
Core Reaction Thermal cyclization of the enamine intermediate. uni-konstanz.de
Product 4-Hydroxyquinoline (tautomerizes to 4-quinolone). wikipedia.org
Conditions High temperatures (~250 °C) for cyclization. synarchive.com
Advantages Direct route to 2-substituted 4-quinolones; good yields with appropriate conditions. uni-konstanz.de

| Limitations | Requires high temperatures; potential for side products (2-quinolones) under Knorr conditions. wikipedia.orgbeilstein-journals.org |

Pfitzinger Reaction Adaptations

The Pfitzinger reaction provides an alternative route to quinolines, specifically yielding quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under basic conditions. wikipedia.orgresearchgate.net

To apply this method for the synthesis of this compound, isatin would be reacted with 4-methyl-2-pentanone. The reaction mechanism begins with the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the ketone (4-methyl-2-pentanone) to form an imine, which subsequently cyclizes and dehydrates to yield 2-(2-methylpropyl)-quinoline-4-carboxylic acid. wikipedia.org A final decarboxylation step, typically achieved by heating, is required to remove the C4-carboxylic acid group and obtain the target compound. This reaction is particularly useful for preparing quinolines with specific substitution patterns that are not easily accessible through other methods. jocpr.com

Table 3: Pfitzinger Reaction Summary

Feature Description
Starting Materials Isatin and a carbonyl compound with an α-methylene group (e.g., 4-methyl-2-pentanone). wikipedia.org
Key Intermediate Isatoic acid derivative. jocpr.com
Core Reaction Base-catalyzed condensation and cyclization. researchgate.net
Initial Product Quinoline-4-carboxylic acid derivative. wikipedia.org
Conditions Strong base (e.g., potassium hydroxide). wikipedia.org
Advantages Convenient one-pot synthesis for quinoline-4-carboxylic acids. jocpr.com

| Limitations | Requires a final decarboxylation step to obtain the non-carboxylated quinolone. |

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile and straightforward method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. researchgate.netnih.gov

For the synthesis of this compound, a viable Friedländer approach would be the condensation of a 2-aminoaryl ketone, such as 2-aminoacetophenone, with an aldehyde that can provide the isobutyl group and the adjacent carbon, such as 3-methylbutanal. The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration (cyclodehydration) to form the quinoline (B57606) ring. wikipedia.org Alternatively, one could react 2-aminobenzaldehyde (B1207257) with a β-keto ester or diketone that incorporates the isobutyl moiety. Recent advancements have focused on the use of various catalysts, including Lewis acids, iodine, and solid acid catalysts, to improve yields and operate under milder, more environmentally friendly conditions. wikipedia.orgnih.gov

Table 4: Friedländer Condensation Summary

Feature Description
Starting Materials 2-Aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group. wikipedia.org
Key Intermediate Schiff base or aldol (B89426) adduct. wikipedia.org
Core Reaction Acid- or base-catalyzed condensation and cyclodehydration. researchgate.net
Product Substituted quinoline.
Conditions Varies from heating with acid/base to modern catalytic systems. nih.gov
Advantages Simple, direct, and versatile method with readily available starting materials. nih.gov

| Limitations | Regioselectivity can be an issue with unsymmetrical ketones. |

Camps Reaction and N-Metallation Cyclizations

The Camps reaction, first described in 1899, is an intramolecular cyclization of N-(2-acylaryl)amides catalyzed by a base. mdpi.comnih.gov This method offers a distinct pathway to 2-substituted-4-quinolones.

Table 5: Camps Reaction Summary

Feature Description
Starting Material N-(2-acylaryl)amide (e.g., N-(2-acetylphenyl)-3-methylbutanamide). nih.gov
Key Intermediate Enolate ion. nih.gov
Core Reaction Base-catalyzed intramolecular aldol condensation and dehydration. mdpi.com
Product 2- or 4-Quinolinone, depending on conditions. nih.gov
Conditions Strong base (e.g., NaOH). nih.gov
Advantages Utilizes a different disconnection approach from aniline-based methods.

| Limitations | Requires preparation of the N-acyl precursor; can have poor yields and regioselectivity issues. beilstein-journals.org |

Biere-Seelen Synthesis for 4-Quinolinones

Developed in the late 1970s, the Biere-Seelen synthesis provides an approach to the 4-quinolinone core starting from anthranilate esters. mdpi.comnih.gov The process begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, forming an enaminoester intermediate. nih.gov This intermediate then undergoes cyclization in the presence of a strong base. nih.gov

This method typically yields quinolin-4-ones with ester functionalities at positions C-2 and C-3. mdpi.comnih.gov To obtain this compound, the resulting diester product would need to undergo a series of transformations, including selective hydrolysis and decarboxylation, which makes this route less direct for the target molecule compared to methods like the Conrad-Limpach synthesis. However, the methodology is valuable for creating a variety of functionalized quinolones that can serve as intermediates for more complex structures. Milder conditions can sometimes be employed using reagents like Eaton's reagent for the cycloacylation step. nih.govnih.gov

Table 6: Biere-Seelen Synthesis Summary

Feature Description
Starting Materials Methyl anthranilate and dimethyl acetylenedicarboxylate. nih.gov
Key Intermediate Enaminoester from Michael addition. nih.gov
Core Reaction Base-induced cyclization. nih.gov
Initial Product 4-Quinolone-2,3-dicarboxylate derivative. mdpi.com
Conditions Strong base. nih.gov
Advantages Good for producing highly functionalized quinolones.

| Limitations | Indirect route for simple 2-alkyl-4-quinolones, requiring subsequent modification steps. |

Modern Catalytic Approaches to Quinolinone Synthesis

Recent decades have witnessed a paradigm shift in the synthesis of quinolinones, with a strong emphasis on catalytic C-H activation, annulation, and cyclization strategies. nih.govmdpi.com These methods provide powerful alternatives to classical named reactions, often proceeding under milder conditions with broader functional group tolerance. ias.ac.inresearchgate.net

Transition Metal-Catalyzed Annulation and C-H Activation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems like quinolin-4-ones through novel bond formations. nih.govnih.gov These catalysts facilitate reactions by activating otherwise inert C-H bonds, paving the way for direct and efficient molecular assembly. nih.gov

Palladium catalysts are exceptionally versatile for forging C-C and C-N bonds, which are critical steps in the formation of the quinolinone core. mdpi.comnih.gov Palladium-catalyzed carbonylative cyclization reactions, for instance, have become a common strategy for synthesizing quinolin-4-ones. mdpi.comresearchgate.net In a typical approach, a 2-iodoaniline (B362364) derivative can be coupled with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst, such as PdCl₂(PPh₃)₂, to construct the heterocyclic ring. mdpi.comnih.gov

Another powerful palladium-catalyzed method involves the dual C-H acylation and intramolecular cyclization of N-(quinolin-8-yl)benzamides. nih.gov This process forms three new chemical bonds in a single operation, highlighting the efficiency of modern catalytic cascades. nih.gov The general mechanism for such transformations often involves the coordination of the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. mdpi.com Subsequent insertion of a coupling partner and reductive elimination yields the final product and regenerates the active catalyst. mdpi.com

Catalyst System Reactants Key Transformation Relevance to 2-alkyl-1H-quinolin-4-one
Pd(OAc)₂ / LigandN-(quinolin-8-yl)benzamide, Acyl chloridesDual C-H acylation and intramolecular cyclizationDemonstrates C-H activation and cyclization applicable to substituted anilines. nih.gov
PdCl₂(PPh₃)₂2-Iodoaniline, Terminal alkyne, COCarbonylative annulationA versatile method for constructing the quinolinone core, adaptable to various substituted alkynes. mdpi.comnih.gov

This table illustrates representative palladium-catalyzed systems for quinolinone synthesis.

Copper catalysts, being more economical than palladium, have gained significant traction in the synthesis of quinoline and quinolinone derivatives. researchgate.netorganic-chemistry.org Copper-catalyzed methods often involve tandem reactions, such as the synthesis of 2-substituted-4-(1H)-quinolones from aryl boronic acids and nitriles using a copper catalyst and O₂ as a green oxidant. organic-chemistry.org Another approach involves a copper-promoted reaction of benzylic azides with internal alkynes, which proceeds under neutral conditions. researchgate.net

Copper(I) has been utilized in a [4+1+1] annulation strategy with ammonium (B1175870) salts and anthranils to produce 2,3-diaroylquinolines, using molecular oxygen as the terminal oxidant. mdpi.com While not directly yielding 2-alkyl-1H-quinolin-4-ones, these methods showcase the capability of copper to mediate complex cyclizations. mdpi.com Furthermore, copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles provides a regioselective route to quinoline derivatives. rsc.orgmssm.edu

Catalyst System Reactants Key Transformation Relevance to 2-alkyl-1H-quinolin-4-one
Cu(I) saltAryl boronic acid, NitrileTandem C-N and C-C bond formationApplicable for the synthesis of 2-substituted quinolinones. organic-chemistry.org
Cu(OTf)₂Benzylic azide, Internal alkyne[4+2] CycloadditionProvides a route to substituted quinolines that can be precursors to quinolinones. researchgate.net
CuClAmmonium salt, Anthranil[4+1+1] AnnulationDemonstrates copper's utility in building the quinoline scaffold. mdpi.com

This table presents examples of copper-catalyzed reactions for synthesizing quinoline and quinolinone scaffolds.

Rhodium and ruthenium catalysts are highly effective for C-H activation and annulation reactions. rsc.org Rhodium(III) catalysts, for example, can facilitate the oxidative annulation of pyridines with two alkyne molecules to generate quinolines in an atom-economical fashion. ias.ac.in Ruthenium-catalyzed [3+3] annulation of anilines with allyl alcohols represents a one-pot domino protocol for quinoline synthesis, employing a transient directing group strategy. ias.ac.in These methods, while primarily demonstrated for quinolines, establish a foundation for developing analogous routes to quinolin-4-ones by selecting appropriate starting materials. ias.ac.inrsc.org

Organocatalysis and N-Heterocyclic Carbene (NHC) Catalysis

Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds. nih.gov N-Heterocyclic carbenes (NHCs), in particular, have emerged as powerful organocatalysts. mdpi.comnih.gov NHCs are electron-rich species that can activate substrates in unique ways. nih.gov In the context of quinolin-4-one synthesis, NHCs can catalyze the reaction between an aldehyde and a suitable nitrogen-containing precursor. mdpi.comnih.gov

The proposed mechanism often involves the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, leading to the formation of a Breslow intermediate. nih.gov This intermediate then acts as a nucleophile, reacting with another component to build the quinolinone ring through a series of steps, including intramolecular cyclization and dehydration. nih.gov This approach avoids the use of transition metals, which can be advantageous in terms of cost and toxicity. mdpi.com

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods represent green and sustainable approaches to organic synthesis. nih.gov These techniques can drive reactions under mild conditions, often without the need for stoichiometric reagents. nih.gov For instance, the electrochemical synthesis of 1H-1-hydroxyquinol-4-ones has been achieved through the selective cathodic reduction of nitroarenes followed by cyclo-condensation. acs.org This method has demonstrated broad applicability, tolerating various functional groups and enabling the synthesis of complex structures. acs.org

Photoredox catalysis, often employing visible light, has also been applied to quinoline synthesis. mdpi.com An electron donor-acceptor (EDA) complex-promoted synthesis of quinolines has been reported, which proceeds without a photocatalyst. mdpi.com While direct photochemical synthesis of this compound is not extensively documented, these emerging techniques offer promising avenues for future research and development in quinolinone synthesis. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolin-4-one derivatives aims to reduce or eliminate the use and generation of hazardous substances. unibo.it This involves a focus on alternative solvents, energy-efficient reaction conditions, and novel catalytic systems.

Solvent-Free and Environmentally Benign Solvent Systems (e.g., Water, Ethanol (B145695), Supercritical CO2)

The replacement of volatile and toxic organic solvents is a cornerstone of green synthesis. Water, being non-flammable, inexpensive, and environmentally benign, has emerged as a highly effective medium for quinoline synthesis. tandfonline.com For instance, a decarboxylating cyclization procedure to synthesize quinolin-4-ones from isatoic anhydrides and 1,3-dicarbonyl compounds has been successfully carried out in water at 80 °C, with the only by-products being carbon dioxide and water. mdpi.com This approach avoids the use of toxic transition metals and is scalable. mdpi.com Similarly, ethanol is another green solvent utilized in one-pot syntheses of quinoline derivatives, often in conjunction with recyclable catalysts. ias.ac.inniscpr.res.in

Solvent-free, or "neat," reaction conditions represent another significant green advancement. These reactions, frequently aided by microwave irradiation or solid catalysts, minimize waste and can lead to higher efficiency and easier product purification. nih.govmdpi.com

Table 1: Comparison of Solvent Systems in Quinoline Synthesis

Method Solvent Catalyst Key Advantages Reference
Decarboxylating Cyclization Water Base Environmentally friendly, no toxic metals, scalable mdpi.com
Condensation Reaction Water FeCl₃·6H₂O Inexpensive, eco-friendly, readily available catalyst tandfonline.com
Conrad-Limpach Reaction Ethanol Ionic Liquid High purity, excellent yield, short reaction time ias.ac.in
Condensation Reaction Solvent-Free Nanocatalyst High yield, short reaction time, catalyst reusability nih.gov

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Alternative energy sources like microwave irradiation and ultrasound have revolutionized the synthesis of heterocyclic compounds, including quinolin-4-ones. Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgresearchgate.net For example, the synthesis of 2-alkyl and 2-aryl-4-quinolones can be achieved readily under microwave irradiation. researchgate.net One protocol allows for the synthesis of 2-substituted quinolin-4-ones in as little as 20 minutes of microwave heating. mdpi.com

Ultrasonic irradiation provides another non-conventional energy source that promotes chemical reactions through acoustic cavitation. researchgate.netmdpi.com This technique can lead to better yields and selectivities, and shorter reaction times compared to silent (non-irradiated) reactions. researchgate.net The synthesis of quinoline derivatives has been shown to be more efficient under ultrasonic conditions, with advantages including a dramatic decrease in reaction time and a reduction in the amount of solvent required, making the process more eco-friendly. nih.govnih.gov

Table 2: Efficiency of Microwave (MW) and Ultrasound (US) in Synthesis

Synthesis Target Energy Source Reaction Time Yield Key Advantages Reference
2-Substituted Quinolin-4-ones Microwave 20 min Good Rapid synthesis mdpi.com
Quinolin-4-ylmethoxychromen-4-ones Microwave 4 min 80-95% High yield, short reaction time vs. conventional (60 min) rsc.org
Quinoline-Benzenesulfonamide Complexes Ultrasound Minutes vs. Hours Higher Drastically reduced reaction time, less solvent nih.gov
4-Tosyl Quinazolines Ultrasound 30 min Good Reduced time and increased efficiency nih.gov

Catalyst-Free and Recyclable Catalyst Systems (e.g., Nanocatalysts, Brønsted Acids, Bases)

The development of catalyst-free reactions and the use of recoverable and reusable catalysts are pivotal in green synthesis. Several metal-free protocols for synthesizing quinoline and quinazolinone derivatives have been established, often relying on oxidants like di-tert-butyl peroxide (DTBP) and avoiding transition metal catalysts entirely. mdpi.comresearchgate.net

Where catalysts are necessary, the focus has shifted to heterogeneous and recyclable systems. Nanocatalysts, such as those based on magnetic iron oxide (Fe₃O₄) nanoparticles, offer high efficiency and the significant advantage of being easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.govacs.org Solid acid catalysts, including reusable Brønsted acids like o-benzenedisulfonimide, have also been effectively applied to solvent-free Friedländer reactions to produce quinolines with good to excellent yields. mdpi.com

Table 3: Overview of Advanced Catalyst Systems for Quinoline Synthesis

Catalyst Type Specific Example Reaction Key Features Reference
Nanocatalyst Fe₃O₄ Nanoparticles Friedländer Synthesis Recyclable, high yield, solvent-free conditions nih.gov
Brønsted Acid o-Benzenedisulfonimide Friedländer Annulation Reusable, non-corrosive, non-volatile, solvent-free mdpi.com
Ionic Liquid [Et₃NH]⁺[BF₄]⁻ Conrad-Limpach Reaction Reusable, high efficiency, short reaction times ias.ac.in
Metal-Free I₂ / TBHP C(sp³)–H Functionalization Avoids transition metals, environmentally friendly acs.orgnih.gov

Biocatalytic Pathways for Precursors or Direct Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity under mild conditions. researchgate.net While direct biocatalytic synthesis of this compound is not widely documented, enzymatic strategies are highly relevant for the synthesis of its precursors. A notable example is the use of monoamine oxidase (MAO-N) biocatalysts for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. researchgate.netacs.org This enzymatic approach provides a green alternative to traditional oxidation methods that often require harsh conditions or toxic, expensive reagents. acs.org Such a strategy could be employed in a chemoenzymatic route where a chemically synthesized 2-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline (B14294147) is aromatized in a final biocatalytic step.

Strategic Incorporation of the 2-(2-methylpropyl) Moiety

The synthesis of specifically substituted quinolin-4-ones, such as the 2-(2-methylpropyl) derivative, is determined by the choice of starting materials. The strategic placement of the isobutyl group at the C-2 position is typically achieved by using a precursor that already contains this structural fragment.

Pre-functionalization of Starting Materials

The most common and direct methods for synthesizing 2-alkyl-1H-quinolin-4-ones, such as the Conrad-Limpach and Gould-Jacobs reactions, rely on the condensation of an aniline derivative with a β-ketoester or a related 1,3-dicarbonyl compound. mdpi.comnih.gov To synthesize this compound, the strategy involves using a starting material that is "pre-functionalized" with the 2-methylpropyl group.

For example, in a Conrad-Limpach type synthesis, aniline would be reacted with ethyl 4-methyl-3-oxopentanoate (B1262298) instead of the more common ethyl acetoacetate. The 2-methylpropyl moiety is part of the ketoester, and during the cyclization and dehydration steps, it is incorporated at the 2-position of the resulting quinolin-4-one ring. This pre-functionalization approach is a highly effective and atom-economical strategy for installing the desired alkyl group without requiring subsequent modification of the quinoline core, which could involve less selective C-H activation steps. mdpi.com

Post-Cyclization Alkylation or Functionalization

Once the core 1H-quinolin-4-one scaffold is assembled, the introduction or modification of substituents can be achieved through post-cyclization reactions. This approach is advantageous as it allows for the diversification of a common intermediate.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the synthesis of quinolinones. nih.gov While direct C-H activation at the C2 position of a pre-formed quinolin-4-one is a potential route, a more common strategy involves the use of a pre-functionalized quinolinone, such as a 2-halo- or 2-triflyloxy-quinolin-4-one. These substrates can then undergo cross-coupling with an appropriate organometallic reagent bearing the 2-methylpropyl group. For instance, a Suzuki-Miyaura coupling reaction could theoretically be employed, coupling a 2-bromo-1H-quinolin-4-one with isobutylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base.

Another emerging strategy for post-cyclization functionalization is direct C-H activation. nih.gov Transition-metal catalysis, particularly with rhodium or palladium, can enable the direct coupling of a C-H bond with a suitable coupling partner. nih.gov For the synthesis of this compound, this would involve the direct C2-alkylation of the 1H-quinolin-4-one core. This method is highly atom-economical as it avoids the need for pre-functionalization of the quinolinone ring. However, achieving high regioselectivity for the C2 position over other potential C-H activation sites on the quinoline ring is a significant challenge that often requires the use of directing groups or carefully optimized reaction conditions.

Regioselective Control in Side Chain Introduction

Achieving regioselective introduction of the 2-methylpropyl side chain at the C2 position is a critical aspect of the synthesis. The Conrad-Limpach synthesis is a classical and widely used method for the preparation of 2-alkyl-4-hydroxyquinolines (which exist in tautomeric equilibrium with 2-alkyl-1H-quinolin-4-ones). wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org To synthesize this compound via this route, the required β-ketoester would be ethyl 4-methyl-3-oxopentanoate.

The reaction proceeds in two main stages. First, the aniline reacts with the β-ketoester to form an enamine intermediate. The regioselectivity of this initial condensation is temperature-dependent. At lower temperatures, the reaction favors attack at the ketone carbonyl, leading to the desired enamine precursor for the 4-quinolone. In the second stage, the enamine undergoes a thermal cyclization at high temperatures (typically >200 °C) to form the quinolinone ring system. nih.gov The use of high-boiling point solvents such as mineral oil or Dowtherm A is common to facilitate this cyclization. nih.gov The mechanism involves an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl, followed by elimination of ethanol to yield the final product. The Conrad-Limpach synthesis inherently provides excellent regioselectivity for the placement of the alkyl group at the C2 position.

Below is a representative table illustrating the key reactants and conditions for the Conrad-Limpach synthesis of a 2-alkyl-1H-quinolin-4-one.

Aniline Derivativeβ-KetoesterCyclization ConditionsProduct
AnilineEthyl 4-methyl-3-oxopentanoateHigh Temperature (e.g., 250 °C) in inert solventThis compound

Modern variations of classical methods, as well as the development of novel catalytic systems, continue to enhance the synthetic toolkit available for the preparation of specifically substituted quinolinones like this compound. These advancements are pivotal in enabling the exploration of their chemical and biological properties.

Chemical Reactivity and Derivatization Strategies of 2 2 Methylpropyl 1h Quinolin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring System

The quinolinone ring system, a bicyclic aromatic structure, is susceptible to both electrophilic and nucleophilic substitution reactions. The specific site of these reactions is influenced by the electronic nature of the ring and the directing effects of the existing substituents.

Direct Aromatic Functionalization (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the quinolinone core. The position of substitution is governed by the directing effects of the amide and alkyl groups.

Halogenation: The introduction of halogen atoms onto the quinolinone ring can significantly alter its biological and chemical properties. While direct halogenation of 2-(2-methylpropyl)-1H-quinolin-4-one is not extensively documented, related quinoline (B57606) derivatives undergo halogenation, providing insights into the expected reactivity. For instance, 8-substituted quinolines have been shown to undergo regioselective C5-halogenation using reagents like trihaloisocyanuric acid under metal-free conditions. rsc.org This suggests that direct halogenation of this compound could potentially occur on the carbocyclic ring. The reaction of 2-alkylquinolines with iodine can also lead to halogenated products. researchgate.net

ReagentExpected Position of HalogenationReference
Trihaloisocyanuric acidC5 rsc.org
IodineRing positions researchgate.net

Nitration: Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed. The nitration of quinoline derivatives often occurs on the benzene (B151609) ring. For example, the nitration of 2-chloro-4-methylquinoline (B123181) has been studied, indicating that the quinoline nucleus is susceptible to nitration. acs.org Studies on the nitration of tetrahydroquinoline and its N-protected derivatives have shown that the position of nitration can be controlled by the reaction conditions and the nature of the protecting group, yielding various nitro isomers. researchgate.net Based on these precedents, the nitration of this compound is expected to occur on the carbocyclic ring, with the precise position influenced by the directing effects of the substituents.

Nitrating AgentExpected ProductReference
Nitric AcidNitro-substituted quinolinone acs.orgresearchgate.net

Reactivity at the Carbonyl Group (C4-position)

The carbonyl group at the C4-position is a key site for nucleophilic attack. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, leading to a range of addition and substitution products. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack on the C4-carbonyl can lead to the formation of a tetrahedral intermediate. msu.edu Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated to form an alcohol or undergo further transformations. The reactivity of the carbonyl group is fundamental to many of the derivatization strategies for quinolin-4-ones.

Transformations Involving the 2-(2-methylpropyl) Side Chain

The isobutyl side chain at the C2-position offers additional opportunities for chemical modification, including oxidation, reduction, and functionalization at the alpha-position.

Oxidation and Reduction Chemistry

Oxidation: The benzylic position of the 2-(2-methylpropyl) side chain is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the side chain. libretexts.org For instance, alkyl side chains on aromatic rings can be oxidized to carboxylic acids under harsh conditions, provided there is at least one benzylic hydrogen. pearson.comyoutube.com In the case of this compound, this would lead to the formation of a carboxylic acid at the C2-position.

Reduction: The quinolinone ring system can be reduced to a tetrahydroquinoline. rsc.org This transformation significantly alters the geometry and electronic properties of the molecule. Hexafluoroisopropanol (HFIP) has been shown to mediate the one-pot tandem reduction of quinolines to tetrahydroquinolines. rsc.org

Alpha-Functionalization of the Alkyl Chain

The carbon atom alpha to the quinolinone ring on the isobutyl side chain can be functionalized. C(sp³)–H functionalization of 2-methyl quinolines has been developed as a route to generate new chemical libraries of quinolines. researchgate.net This suggests that similar strategies could be applied to the 2-(2-methylpropyl) side chain, allowing for the introduction of various functional groups at the alpha-position.

Multi-Component Reactions (MCRs) for Scaffold Expansion

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Quinolin-4-ones can be synthesized and further functionalized using MCRs. For example, the synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved through a three-component reaction. nih.gov These reactions offer an efficient way to expand the molecular scaffold of this compound, leading to a diverse range of derivatives with potentially novel biological activities.

Reaction TypeComponentsProductReference
Pyrazoloquinoline SynthesisAniline (B41778), Aromatic aldehyde, Pyrazolone1H-pyrazolo[3,4-b]quinoline nih.gov

Utility of this compound as a Component in MCRs

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy in generating molecular complexity. While many MCRs are designed to synthesize the quinoline core itself, the pre-formed this compound scaffold serves as a valuable building block for further diversification, primarily through the functionalization of its reactive C3-H bond.

The utility of N-heterocycles like quinolin-4-ones in MCRs often hinges on the activation of a specific C-H bond. In the case of this compound, the C3 position is particularly susceptible to electrophilic attack and radical addition due to the electron-donating effect of the adjacent nitrogen atom and the conjugated enaminone system. This inherent reactivity allows it to participate in MCRs that forge new C-C and C-heteroatom bonds at this position.

For instance, three-component reactions involving a quinolin-4-one, an alkene, and a source of functional groups (e.g., trifluoromethyl or sulfonyl groups) can proceed via a radical mechanism. mdpi.com In such a process, a radical is generated and adds to the alkene; the resulting radical intermediate is then trapped by the nucleophilic C3 position of the quinolin-4-one. While specific examples utilizing the 2-isobutyl derivative are not extensively documented, the general reactivity of the quinolin-4-one core suggests its applicability in such transformations.

Table 1: Potential Multicomponent Reactions Involving the Quinolin-4-one Scaffold

Reaction TypeComponentsProduct TypePotential Mechanism
TrifluoromethylalkylationQuinolin-4-one, Alkene, CF₃SO₂NaC3-functionalized quinolin-4-oneRadical Addition
Vinyl SulfonationQuinolin-4-one, Terminal Alkyne, Sulfonyl HydrazideC3-functionalized quinolin-4-oneCopper-Catalyzed Radical Pathway
Oxime FormationQuinolin-4-one, Ketone, tert-Butyl NitriteC3-functionalized quinolin-4-oneIminium Ion Intermediate

Formation of Fused Heterocyclic Systems

The this compound ring system is an excellent platform for the construction of more complex, polycyclic architectures. The synthesis of fused heterocycles typically requires the introduction of reactive functional groups onto the quinolinone core, which can then participate in intramolecular or intermolecular cyclization reactions.

A common strategy involves the initial functionalization of the C3 and C4 positions. For example, the C4-keto group can be converted to a leaving group, such as a chloride, by treatment with reagents like phosphoryl chloride (POCl₃). Subsequently, the C3 position can be halogenated, providing two reactive handles for annulation reactions. An electrochemical method for the regioselective C3-H halogenation of quinolin-4(1H)-ones using potassium halides has been reported, offering a direct route to such key intermediates. organic-chemistry.org

Once a di-functionalized intermediate like a 3-halo-4-chloroquinoline is obtained, it can react with binucleophiles to form new rings. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazole (B372694) ring fused to the quinoline core, yielding a pyrazolo[4,3-c]quinolin-4-one system. scispace.com Similarly, reactions with other binucleophiles can be used to construct a variety of five- or six-membered heterocyclic rings fused to the quinoline scaffold. nih.govresearchgate.net

Table 2: Representative Strategy for Fused Ring Synthesis

Starting MaterialReagentsIntermediateCyclization PartnerFused System
2-Alkyl-1H-quinolin-4-one1. POCl₃ 2. KX (electrolysis)2-Alkyl-3-halo-4-chloroquinolineHydrazine (N₂H₄)Pyrazolo[4,3-c]quinoline
2-Alkyl-3-halo-4-chloroquinolineSodium Azide (NaN₃)2-Alkyl-3,4-diazidoquinoline-Tetrazolopyrimido[5,4-c]quinoline

This step-wise approach of functionalization followed by cyclization highlights the versatility of this compound as a precursor for diverse and complex fused heterocyclic compounds.

Stereoselective and Regioselective Transformations

Controlling selectivity is a central theme in modern organic synthesis. For this compound, both regioselectivity (which position reacts) and stereoselectivity (the spatial orientation of the new bonds) are crucial considerations in its derivatization.

Directed Functionalization

The inherent electronic properties of the quinolin-4-one scaffold provide a strong directing influence on its functionalization. The molecule contains an enaminone moiety (N-C=C-C=O), which activates the C3 position for electrophilic and radical substitution while deactivating the benzene ring toward electrophilic attack.

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocycles. nih.gov For quinolin-4-ones, C-H functionalization reactions are overwhelmingly directed to the C3 position. organic-chemistry.orgnih.gov This regioselectivity is a result of the C3 carbon being the most nucleophilic site in the ring system. Reactions such as palladium-catalyzed C3-arylation and copper-catalyzed C3-alkylation proceed efficiently on the general quinolin-4-one scaffold, and this reactivity is expected to be transferable to the 2-(2-methylpropyl) derivative. researchgate.net

The nitrogen atom can also serve as a directing group, although this is more common in quinolines lacking the C4-oxo group. In the context of this compound, the primary sites for directed functionalization remain the N-H bond (for N-alkylation or N-arylation) and the C3-H bond. mdpi.comnih.gov

Chiral Derivatization

Chiral derivatization is a classic strategy used to resolve enantiomers and determine absolute stereochemistry. The this compound molecule is itself achiral. Chirality can be introduced through reactions that create a stereocenter, most commonly by stereoselective reduction of the C4-carbonyl group to a hydroxyl group, which transforms the C4 carbon into a chiral center.

Once the chiral secondary alcohol, 2-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-4-ol, is formed as a racemic mixture, it can be reacted with a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with both enantiomers of the racemate to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC.

Common CDAs for alcohols include chiral carboxylic acids (e.g., Mosher's acid, (R)-(-)-α-methoxyphenylacetic acid) or chiral isocyanates. researchgate.net The reaction of the racemic quinolinol with a CDA would produce diastereomeric esters or carbamates, which could then be separated. After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the quinolinol. This indirect approach is a powerful method for accessing enantiomerically pure derivatives of the quinolin-4-one scaffold.

Table 3: Hypothetical Chiral Derivatization of a Reduced Quinolin-4-one

Chiral Substrate (Racemate)Chiral Derivatizing Agent (CDA)Diastereomer TypeSeparation Method
(±)-2-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-4-ol(R)-Mosher's acid chlorideDiastereomeric EstersHPLC, Column Chromatography
(±)-2-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-4-ol(S)-1-(1-Naphthyl)ethyl isocyanateDiastereomeric CarbamatesHPLC, Column Chromatography

While specific applications of this strategy to this compound are not prevalent in the literature, the principles are well-established and represent a viable pathway for the synthesis and separation of its chiral derivatives. researchgate.net

Mechanistic Investigations and Advanced Computational Studies of 2 2 Methylpropyl 1h Quinolin 4 One

Reaction Mechanism Elucidation for Synthesis and Transformation Pathways

The synthesis of the quinolin-4-one scaffold, the core of 2-(2-methylpropyl)-1H-quinolin-4-one, can be achieved through various established methods, each involving distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and controlling product formation. Common synthetic routes include the Camps cyclization, the Gould-Jacobs reaction, and palladium-catalyzed reactions. mdpi.com

The Camps cyclization involves the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides. mdpi.com The mechanism proceeds via an intramolecular aldol (B89426) condensation. mdpi.com Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Another significant method is the Gould-Jacobs reaction, which starts with the condensation of an aniline (B41778) with diethyl ethoxymethylidenemalonate. The resulting intermediate undergoes thermal cyclization, typically under harsh conditions, followed by hydrolysis and decarboxylation to yield the quinolin-4-one core. mdpi.com

Palladium-catalyzed carbonylation reactions offer a modern approach, often utilizing carbon monoxide to form the carbonyl group of the quinolinone ring from precursors like 2-iodoaniline (B362364) and terminal acetylenes. mdpi.com

Identification of Key Intermediates

The specific intermediates formed during the synthesis of this compound depend on the chosen synthetic route.

Camps Cyclization: In this reaction, the key intermediate is an enolate ion. mdpi.com A strong base deprotonates the α-carbon to the ketone, forming an enolate (Intermediate 30 in Scheme 7 of the source) which then attacks the amide carbonyl group. mdpi.com This is followed by the formation of an alcohol intermediate (31 ) which undergoes elimination to yield the final quinolin-4-one product. mdpi.com

Gould-Jacobs Reaction: This pathway involves a ketene (B1206846) intermediate (4 in Scheme 1 of the source). mdpi.com The initial condensation product (3 ) cyclizes upon heating, passing through this highly reactive ketene species before forming the heterocyclic ring. mdpi.com

Palladium-Catalyzed Carbonylation: The mechanism of this reaction involves several organometallic intermediates. A key step is the formation of a palladium complex (Intermediate C in Scheme 11 of the source) which, after a series of steps including migratory insertion of carbon monoxide and reductive elimination, leads to an alkyne intermediate (53 ). mdpi.com Subsequent addition of an amine and cyclization gives the quinolin-4-one. mdpi.com

Kinetic and Thermodynamic Studies of Reaction Steps

The outcome of chemical reactions is often governed by a competition between kinetic and thermodynamic control. In the synthesis of substituted quinolones, these factors determine the distribution of products.

Thermodynamic vs. Kinetic Control: In reactions with multiple possible products, the kinetically controlled product is the one that is formed fastest, as it proceeds through the transition state with the lowest activation energy. nih.gov The thermodynamically controlled product is the most stable product, which may form more slowly if its pathway has a higher activation energy. nih.gov For instance, in related heterocyclic syntheses, it has been shown that reaction conditions such as temperature, catalyst loading, and solvent polarity can be adjusted to favor either the kinetic or the thermodynamic product. nih.gov While specific studies on this compound are not detailed, the general principles apply. Lower temperatures and shorter reaction times often favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic product.

Isotope Labeling and Kinetic Isotope Effect (KIE) Experiments

Isotope labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. x-chemrx.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can gain insight into bond-breaking and bond-forming steps. libretexts.org

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, the kH/kD ratio is typically significant, often in the range of 1 to 8. libretexts.org Observing a large primary KIE in a potential synthesis of this compound, for example during a deprotonation step in the Camps cyclization, would provide strong evidence that this step is rate-limiting. mdpi.comprinceton.edu

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are typically smaller (kH/kD values are closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They often arise from changes in hybridization at the labeled carbon atom between the reactant and the transition state. wikipedia.orgwpmucdn.com For example, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE, while a change from sp2 to sp3 leads to an inverse effect. wikipedia.org Such studies could help to probe the transition state structures in the cyclization steps of quinolin-4-one synthesis.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide invaluable theoretical insights into the structural, electronic, and reactive properties of molecules like this compound. These computational methods can model molecular properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It is employed to optimize molecular geometries, calculate thermodynamic parameters, and analyze reactivity. scirp.orgscirp.org For quinolin-4-one derivatives, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-311G(d)) are performed to determine the most stable tautomeric forms and predict their reactivity. scirp.org Such studies have shown that for the parent quinolin-4-one, the keto form is generally more stable than the enol form. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org DFT calculations are used to determine the energies of these orbitals for quinolin-4-one derivatives. Studies on related compounds show that substituents and the solvent environment can significantly influence the HOMO-LUMO gap and thus the molecule's reactivity. scirp.org For example, calculations have shown that the energy gap for quinolin-4-one derivatives decreases in a solvent like DMF compared to the gas phase, indicating increased reactivity in solution. scirp.org

Table 1: Calculated Frontier Molecular Orbital Energies (eV) and HOMO-LUMO Gap (ΔE) for a Representative Quinolin-4-one Derivative in Different Phases. scirp.org
PhaseEHOMO (eV)ELUMO (eV)ΔE (LUMO-HOMO) (eV)
Gas-6.42-1.714.71
DMF (Solvent)-6.28-2.094.19

Data is illustrative for the quinolin-4-one scaffold and shows the typical effect of solvent on orbital energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This analysis provides quantitative insight into charge transfer, hyperconjugation, and the nature of chemical bonds.

For this compound, an NBO analysis would elucidate the electronic structure in detail. Key investigations would include:

Hyperconjugative Interactions: The analysis quantifies the stabilization energy (E(2)) arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions would likely be observed between the nitrogen lone pair (LP) and the antibonding orbitals (σ*) of adjacent carbon-carbon and carbon-hydrogen bonds, as well as interactions involving the π-systems of the quinolinone ring. These interactions are crucial for understanding the molecule's stability and reactivity.

Bond Character: NBO analysis determines the hybridization of atoms and the polarization of bonds. It would reveal the precise s- and p-character of the hybrid orbitals forming the σ and π bonds within the quinolinone core and the 2-methylpropyl substituent. This is fundamental to understanding bond strengths and reactivity. For instance, the polarization of the C=O and N-H bonds would be quantified, highlighting their ionic and covalent character.

Atomic Charges: The analysis calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

A hypothetical summary of key hyperconjugative interactions for this compound is presented in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=C)HighLone Pair -> π
π (C=C)π (C=O)Moderateπ -> π
σ (C-H)σ (C-C)Lowσ -> σ
LP (1) Oσ (N-C)ModerateLone Pair -> σ*
Note: This table is illustrative. E(2) values are qualitative descriptors based on typical findings for similar structures.
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. rsc.orgwolfram.com It is an invaluable tool for predicting and understanding how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. wolfram.com

For this compound, an MEP map would reveal:

Nucleophilic and Electrophilic Sites: The most negative potential (red) would be concentrated around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen-bound hydrogen would exhibit a strong positive potential (blue), marking it as a key hydrogen bond donor site.

Reactivity Prediction: The MEP surface provides a guide to the molecule's reactivity. For example, the map would show how the electron-donating 2-methylpropyl group influences the electron density distribution across the quinolinone ring system compared to an unsubstituted analog. The aromatic rings would show areas of moderate negative potential above and below the plane, characteristic of π-systems.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a computational method used to identify the highest energy structure (the transition state) along a reaction coordinate. By mapping the entire reaction pathway from reactants to products through the transition state, chemists can understand the mechanism of a chemical reaction, calculate activation energies, and predict reaction rates. mdpi.commdpi.com

For this compound, this analysis would be crucial for understanding its synthesis, typically via methods like the Camps cyclization or other modern annulation strategies. mdpi.comnih.gov Researchers could:

Elucidate Synthesis Mechanisms: By modeling the proposed steps of a synthesis route, the transition state for each step can be located. This would confirm the viability of a proposed mechanism, for instance, by calculating the energy barrier for the key intramolecular cyclization step.

Predict Regioselectivity: In syntheses where multiple products are possible, comparing the activation energies for the different pathways allows for the prediction of the major product, providing insight into the reaction's regioselectivity.

Optimize Reaction Conditions: Understanding the energetic landscape of the reaction can help in optimizing conditions (e.g., temperature, catalyst) to favor the desired pathway and minimize side reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. scielo.brscispace.com Molecular dynamics (MD) simulations complement this by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in a solvent). scispace.com

For this compound, these studies would focus on:

Rotational Barriers: The primary focus would be on the rotation around the single bond connecting the 2-methylpropyl group to the quinolinone ring. Computational analysis can determine the energy barriers to rotation and identify the lowest-energy (most stable) conformers.

Solvent Effects: MD simulations can show how the presence of a solvent, like water or ethanol (B145695), affects the conformational preferences and the dynamics of the molecule. It can reveal how solvent molecules arrange around the polar N-H and C=O groups.

Intermolecular Interactions: Simulations of multiple molecules can provide insight into how this compound molecules interact with each other in the solid state, predicting packing arrangements and identifying key intermolecular forces like hydrogen bonding and π-π stacking.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. rasayanjournal.co.inplos.org By calculating a set of molecular descriptors (e.g., topological, electronic, steric), these models can predict properties for new or untested compounds, which is highly valuable in materials science and drug discovery. nih.govnih.gov

A QSPR study involving this compound as part of a larger dataset of quinolone derivatives could:

Predict Physicochemical Properties: Models could be developed to predict properties like solubility, melting point, boiling point, or chromatographic retention times. The model would identify which molecular features (descriptors) are most influential. For example, the size and branching of the alkyl group at the 2-position, represented by descriptors like molecular weight or topological indices, would likely be a key variable.

Guide Molecular Design: By understanding how structural modifications affect properties, QSPR models can guide the design of new quinolinone derivatives with desired characteristics. For instance, if higher solubility is desired, the model might suggest structural changes that increase polarity.

Descriptor ClassExample Descriptors for this compoundPredicted Property
ElectronicDipole Moment, HOMO/LUMO energiesReactivity, UV-Vis Absorption
TopologicalWiener Index, Molecular ConnectivityBoiling Point, Viscosity
Steric/GeometricalMolecular Volume, Surface AreaSolubility, Crystal Packing Energy
Note: This table provides examples of descriptor classes and the properties they are often used to model in QSPR studies.

Spectroscopic Probes for Mechanistic Insight

Spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing direct evidence of reaction progression, intermediate formation, and kinetic behavior.

In-situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the continuous monitoring of a chemical reaction as it happens, without the need for sampling and offline analysis. fu-berlin.debeilstein-journals.org

In-situ NMR: This technique can track the disappearance of reactant signals and the appearance of product signals over time. For the synthesis of this compound, one could monitor the specific proton (¹H NMR) or carbon (¹³C NMR) signals of the starting materials. researchgate.net The rate of formation of the quinolinone product could be quantified by integrating its unique signals, for example, the proton on the C3 carbon or the distinct signals of the 2-methylpropyl group in the final structure. This allows for the determination of reaction kinetics and the detection of any stable intermediates.

In-situ IR (FTIR): Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel. This method is particularly useful for tracking changes in functional groups. In a typical synthesis of this compound, one could monitor the disappearance of a reactant's functional group (e.g., an amino group vibration from an aniline precursor) and the appearance of the characteristic carbonyl (C=O) stretch of the quinolin-4-one product, which typically appears in the 1600-1650 cm⁻¹ region. This provides real-time data on conversion and reaction endpoint.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy encompasses a suite of powerful experimental methods used to observe and characterize the fleeting transient species involved in chemical and physical transformations. rsc.org These techniques are indispensable for mapping the intricate sequence of events that a molecule like this compound undergoes immediately following photoexcitation. By employing ultrashort laser pulses, typically on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale, it is possible to monitor the formation, evolution, and decay of excited electronic states, providing profound insights into reaction mechanisms and dynamics. researchgate.net

For quinolin-4-one derivatives, these techniques are crucial for elucidating fundamental photophysical and photochemical processes such as excited-state intramolecular proton transfer (ESIPT), intersystem crossing (ISC) to triplet states, and intramolecular charge transfer (ICT). While specific experimental data for this compound is not extensively documented in publicly accessible literature, the application of these techniques to analogous quinolone structures provides a clear blueprint for its potential mechanistic investigations.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond transient absorption (fs-TA) is a pump-probe technique that offers exceptional time resolution, making it ideal for observing the very first events after light absorption. nih.gov A strong "pump" pulse excites the molecule to a higher electronic state. A weaker, time-delayed "probe" pulse then measures the absorption spectrum of the excited molecule. By varying the delay time between the pump and probe pulses, a series of "snapshots" are created that map the evolution of the excited state(s). osti.gov

In the context of quinolin-4-ones, fs-TA can identify several key processes:

Excited State Absorption (ESA): The newly formed excited singlet state (S₁) will have its own characteristic absorption spectrum.

Ground State Bleach (GSB): A negative signal appears at wavelengths where the ground state absorbs, due to the depletion of the ground state population.

Stimulated Emission (SE): A negative signal corresponding to the fluorescence spectrum can be observed as the S₁ state decays back to the ground state.

Ultrafast Processes: Events like ESIPT, where a proton is transferred within the molecule in the excited state, often occur on sub-picosecond to picosecond timescales. nih.govnih.gov This would be observed as the rapid decay of the initial excited state absorption and the concurrent rise of a new absorption band corresponding to the tautomeric species.

For example, studies on the fluoroquinolone antibiotic Norfloxacin using fs-TA have revealed that following photoexcitation, the molecule rapidly populates the lowest excited singlet state (S₁) and subsequently undergoes efficient intersystem crossing to the triplet state (T₁) within a few nanoseconds. researchgate.net Similar ultrafast relaxation processes, with time constants in the range of 0.3–2.0 ps, have been observed in other related quinolizinium (B1208727) derivatives. nih.gov

Process Observed Species Typical Timescale Spectroscopic Signature
Initial ExcitationS₀ → Sₙ< 50 fsInstantaneous formation of GSB and ESA
Internal Conversion / Vibrational CoolingSₙ → S₁100 fs - 10 psSpectral narrowing/shifting of ESA band
Excited-State Intramolecular Proton Transfer (ESIPT)S₁ (Enol) → S₁' (Keto/Zwitterion)200 fs - 20 psDecay of enol ESA/SE; Rise of keto/zwitterion ESA
Intersystem Crossing (ISC)S₁ → T₁1 ps - 100 nsDecay of S₁ signals (ESA/SE); Rise of T₁ absorption

Table 1. Representative ultrafast processes in quinolone-type molecules observable with femtosecond transient absorption spectroscopy. Data is illustrative and based on studies of analogous compounds. researchgate.netnih.gov

Time-Resolved Fluorescence Spectroscopy

This technique monitors the decay of fluorescence emission over time following excitation with a short pulse of light. It provides complementary information to transient absorption, primarily concerning the lifetime and deactivation pathways of the lowest excited singlet state (S₁). The fluorescence lifetime (τ) is a critical parameter, as it represents the average time the molecule spends in the S₁ state before returning to the ground state via radiative (fluorescence) or non-radiative pathways (e.g., internal conversion, intersystem crossing).

For a molecule like this compound, which contains both a proton donor (N-H) and an acceptor (C=O), ESIPT is a highly probable deactivation channel. Time-resolved fluorescence can distinguish between the emission from the initial "normal" excited form and the proton-transferred "tautomeric" form, as they typically fluoresce at different wavelengths.

Studies on polyquinoline systems have utilized picosecond time-resolved fluorescence to map out the ESIPT mechanism. nih.gov The findings showed that an initially formed cis-enolic conformer undergoes proton transfer within approximately 15 ps to form a zwitterionic species. This is followed by intramolecular charge transfer on a timescale of 25-62 ps, depending on solvent polarity. nih.gov Such studies provide detailed kinetic data that is essential for building a complete mechanistic picture.

Compound Class Process Monitored Rate Constant (k) or Lifetime (τ) Technique
Polyquinoline nih.govESIPT (cis-enol → zwitterion)τ ≈ 15 psPicosecond Time-Resolved Fluorescence
Polyquinoline nih.govICT (zwitterion → keto)τ ≈ 25 ps (in TCE)Picosecond Time-Resolved Fluorescence
Fluoroquinolones researchgate.netS₁ → T₁ Intersystem Crossing< 3 nsFemtosecond Transient Absorption
Quinolizinium Derivatives nih.govExcited State Relaxationτ ≈ 0.3-0.5 ps; 1.5-2.0 psFemtosecond Transient Absorption

Table 2. Examples of kinetic parameters for excited-state processes in quinoline (B57606) derivatives determined by time-resolved spectroscopy.

By applying these time-resolved spectroscopic techniques, a comprehensive mechanistic understanding of the photophysics of this compound can be achieved. Key questions regarding the efficiency of ESIPT, the lifetime of its excited states, and the quantum yield of triplet formation could be definitively answered, providing a foundation for its potential applications in materials science or photochemistry.

Research Applications and Utility in Advanced Chemical Sciences

Role as a Synthetic Intermediate for Complex Molecules

The inherent reactivity and structural features of the 2-(2-methylpropyl)-1H-quinolin-4-one core make it an excellent starting point for the synthesis of more complex molecular architectures. Its utility spans the creation of diverse compound libraries to its incorporation into functional materials.

The quinolin-4-one framework is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. mdpi.com this compound serves as a foundational structure for generating libraries of diverse heterocyclic compounds. nih.gov The presence of the N-H group, the carbonyl function, and reactive positions on the carbocyclic ring allows for a wide range of chemical modifications. Synthetic chemists can leverage these sites to introduce various substituents, thereby modulating the molecule's steric and electronic properties. This capability is crucial for creating collections of related but structurally distinct molecules, which are essential for screening and identifying compounds with desired properties in fields like drug discovery and materials science. mdpi.com For instance, the nitrogen atom can be alkylated or arylated, while the aromatic ring can undergo electrophilic substitution reactions, leading to a vast chemical space accessible from a single precursor.

The quinoline (B57606) ring system is a known chromophore, and its derivatives have found applications as dyes. mdpi.com The extended π-conjugated system of this compound provides the basis for strong absorption of ultraviolet and visible light, a key characteristic of organic dyes. By introducing auxochromic (color-enhancing) and chromophoric (color-bearing) groups at various positions, the absorption and emission properties can be fine-tuned for specific applications.

Furthermore, the quinolin-4-one moiety can be incorporated as a monomer into polymer chains. The ability to introduce reactive functional groups, such as hydroxyl or amino groups, onto the quinoline core allows it to be polymerized with other monomers to create novel polymers. These materials could possess unique thermal, mechanical, or electronic properties imparted by the rigid, aromatic quinolin-4-one unit. Such polymers might find use in specialty plastics, coatings, or as matrices for other functional materials. The delocalized π-electron system also suggests potential for use in optoelectronic materials, where charge transport and light-emitting properties are paramount.

Function as a Chemical Probe in Molecular Recognition Studies (excluding biological activity)

A chemical probe is a small molecule used to study and manipulate a system of interest, such as a complex chemical mixture or a material's surface, through molecular interactions. nih.gov this compound and its derivatives are well-suited for this role due to their defined structure and capacity for non-covalent interactions.

The design of an effective ligand-based chemical probe hinges on several key principles, including structural rigidity, synthetic accessibility for modification, and the presence of functionalities capable of specific intermolecular interactions. researchgate.netnih.gov this compound fulfills these criteria adeptly.

Scaffold Rigidity: Its bicyclic core provides a conformationally restricted platform, which is crucial for predictable and selective binding events. This rigidity minimizes the entropic penalty upon binding to a target.

Tunable Functionality: The isobutyl group at the 2-position and the hydrogen at the 1-position, along with the carbocyclic ring, can be systematically modified. This allows for the creation of a series of probes to systematically investigate structure-property relationships. nih.gov

Interaction Sites: The molecule possesses hydrogen bond donors (N-H) and acceptors (C=O), as well as an extended aromatic surface for π-π stacking, which are fundamental for molecular recognition. mdpi.com

These features allow for the rational design of probes for applications in host-guest chemistry, where the quinolin-4-one derivative could act as a guest that binds within the cavity of a larger host molecule. libretexts.org

Non-covalent interactions are the cornerstone of molecular recognition, governing how molecules interact and self-assemble. The structure of this compound is rich in features that facilitate these crucial interactions. mdpi.com

Hydrogen Bonding: The molecule contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of predictable hydrogen-bonding networks, either with itself to form dimers and larger aggregates or with other molecules. The strength and geometry of these bonds are fundamental to the molecule's behavior in condensed phases and its ability to recognize other chemical species. nih.gov

π-π Stacking: The planar, electron-rich quinoline ring system is ideal for engaging in π-π stacking interactions. libretexts.org These interactions occur when aromatic rings stack on top of each other, in either a face-to-face or an offset arrangement. libretexts.org Such interactions are critical in the organization of molecules in crystals and in the binding of small molecules to larger aromatic surfaces. nih.gov The combination of hydrogen bonding and π-π stacking allows for the formation of complex supramolecular assemblies with defined architectures. nih.gov

Below is a table summarizing the key intermolecular interactions involving the this compound scaffold.

Interaction TypeStructural Feature InvolvedPotential Role in Molecular Recognition
Hydrogen Bonding N-H group (donor), C=O group (acceptor)Directional binding, formation of dimers and chains, recognition of complementary H-bond partners.
π-π Stacking Bicyclic aromatic quinoline ringNon-directional but significant attractive force, recognition of other aromatic systems, formation of stacked assemblies.
Van der Waals Forces Isobutyl group and entire molecular surfaceGeneral attractive interactions contributing to overall binding affinity and packing efficiency.

These non-covalent interactions can be studied using various techniques, including X-ray crystallography to observe them in the solid state and NMR spectroscopy in solution to understand dynamic association. ucl.ac.uk

Contributions to Methodological Development in Organic Synthesis

The importance of the quinolin-4-one core in various scientific fields has driven significant innovation in synthetic organic chemistry. nih.govbeilstein-journals.orguni-konstanz.de The pursuit of efficient and versatile methods to construct this scaffold has led to the development and refinement of numerous synthetic strategies. While classical methods laid the groundwork, modern advancements have provided milder, more efficient, and more broadly applicable routes. mdpi.com

Classic synthetic routes to the quinolin-4-one core, such as the Conrad-Limpach and Camps cyclizations, have been known for over a century. uni-konstanz.de However, these often require harsh conditions (e.g., high temperatures) and may have limited substrate scope. The demand for structurally diverse quinolin-4-ones, including derivatives of this compound, has spurred the development of more sophisticated methodologies.

Recent contributions include:

Transition Metal Catalysis: Palladium-catalyzed reactions, such as carbonylative cyclizations of 2-iodoanilines with terminal alkynes, have emerged as powerful tools for constructing the quinolin-4-one ring system under milder conditions. mdpi.comrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the key cyclization steps in quinolin-4-one synthesis, reducing reaction times from hours to minutes and often improving yields. rsc.org

Metal-Free Reactions: To avoid the cost and potential toxicity of metal catalysts, various metal-free synthetic protocols have been developed. These often involve intramolecular cyclizations promoted by strong bases or tandem reactions that form multiple bonds in a single operation. rsc.org

The table below highlights some of the key synthetic methodologies applicable to the formation of the 2-substituted-4-quinolone scaffold.

Synthetic MethodKey PrecursorsGeneral DescriptionAdvantage
Conrad-Limpach Reaction Aniline (B41778), β-ketoesterAcid-catalyzed condensation followed by thermal cyclization. uni-konstanz.deWell-established, uses simple starting materials.
Camps Cyclization N-(2-acylaryl)amidesBase-promoted intramolecular cyclization. mdpi.comGood for 2-aryl and 2-vinyl derivatives.
Palladium-Catalyzed Carbonylation 2-haloaniline, terminal alkyne, COPd-catalyzed coupling and cyclization sequence. mdpi.comrsc.orgMilder conditions, good functional group tolerance.
Microwave-Assisted Synthesis VariousApplication of microwave heating to accelerate classical or modern syntheses. rsc.orgDrastically reduced reaction times, often higher yields.
Metal-Free Tandem Reactions N-aryl aminophenyl ketonesIntramolecular oxidative C-H/C-H coupling. rsc.orgAvoids transition metal catalysts.

These methodological advancements not only facilitate the synthesis of this compound itself but also provide the tools necessary to build diverse libraries based on its structure, reinforcing its role as a key intermediate in modern chemical science.

Benchmarking New Catalytic Systems

The synthesis of polysubstituted quinolines and quinolinones is a critical area of research, and this compound often serves as a representative product to validate and compare the performance of new catalytic systems. The efficiency, selectivity, and scope of a novel catalyst are frequently demonstrated by its ability to facilitate the synthesis of a library of compounds, with this specific quinolinone being a key entry.

Traditional methods for quinoline synthesis, such as the Conrad-Limpach, Doebner-von Miller, or Friedländer reactions, have often required harsh conditions, including high temperatures and the use of strong acids or bases, which can lead to low yields and limited substrate scope. researchgate.netresearchgate.net Modern research focuses on developing milder and more efficient catalytic processes to overcome these limitations.

For instance, the development of metal-catalyzed domino reactions represents a significant advancement. mdpi.com These reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are prime examples of green chemistry and are used to create complex molecules like 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. mdpi.com The synthesis of compounds such as this compound within these reaction schemes provides a crucial data point for evaluating the catalyst's effectiveness. Researchers can compare yields, reaction times, and tolerance to different functional groups to benchmark a new catalyst against existing methods.

The utility of a catalyst is often measured by its performance across a range of substrates. In studies presenting new catalytic methods for quinolinone synthesis, a variety of starting materials are used to produce a diverse set of products. The successful synthesis of this compound, with its specific alkyl substituent, helps to define the catalyst's versatility and its tolerance for non-aromatic side chains.

Catalyst SystemReaction TypeSubstratesKey Advantages
Palladium ComplexesSonogashira Carbonylative Cross-Coupling2-Iodoanilines and terminal alkynesHigh efficiency for C-C and C-N bond formation in a single step. mdpi.com
N-Heterocyclic Carbenes (NHCs)OrganocatalysisIsatoic anhydrides and 1,3-dicarbonyl compoundsMetal-free, mild reaction conditions. nih.govmdpi.com
Iron(III) Chloride (FeCl3·6H2O)Friedländer Condensation2-Aminoarylketones and active methylene (B1212753) compoundsInexpensive, non-toxic, and environmentally benign catalyst. tandfonline.com
Niobium(V) Chloride (NbCl5)Friedländer Condensationo-Aminoaryl ketones and carbonyl compoundsHigh yields and short reaction times in green solvents like glycerol (B35011). researchgate.net

Advancing Green Chemistry Methodologies

The principles of green chemistry—which include waste prevention, atom economy, use of safer solvents and catalysts, and energy efficiency—are increasingly guiding synthetic chemistry research. unibo.it The synthesis of this compound is frequently employed as a model reaction to demonstrate the application of these principles.

A major focus in the green synthesis of quinolinones is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. nih.govnih.gov Traditional syntheses often suffer from drawbacks such as toxic solvents and harsh conditions. researchgate.net Consequently, significant effort has been dedicated to developing cleaner pathways. researchgate.net

Several innovative and eco-friendly methods have been reported, utilizing catalysts and conditions that align with green chemistry standards:

Reusable Solid Acid Catalysts : The use of reusable solid catalysts like Nafion NR50 in the Friedländer quinoline synthesis under microwave irradiation is a prime example of a green methodology. organic-chemistry.org This approach is atom-economic, operationally simple, and allows for the catalyst to be recovered and reused, minimizing waste. organic-chemistry.org

Magnetic Nanoparticle Catalysts : Heterogeneous catalysts such as zirconia supported on magnetic nanoparticles (ZrO2/Fe3O4-MNPs) have been developed for the Friedländer reaction. researchgate.net These catalysts offer high yields and easy separation from the reaction mixture using an external magnetic field, allowing for multiple reuse cycles without significant loss of activity. researchgate.net

Benign and Inexpensive Catalysts : Simple, readily available, and non-toxic catalysts like iron(III) chloride (FeCl3·6H2O) have been shown to be highly efficient for the one-pot synthesis of quinoline derivatives under mild conditions. tandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate reactions, often reducing reaction times from hours to minutes and frequently eliminating the need for a solvent. researchgate.net This technique improves energy efficiency and reduces the generation of chemical waste. researchgate.net

Use of Green Solvents : The replacement of volatile organic compounds with greener solvents like water, ethanol (B145695), or glycerol is a key strategy. researchgate.netorganic-chemistry.org For example, an efficient synthesis of quinoline derivatives has been achieved using niobium (V) chloride in glycerol, an environmentally friendly solvent. researchgate.net

The following table summarizes various green synthetic approaches that can be applied to the synthesis of quinolinones, including this compound.

Green Chemistry ApproachCatalyst/ReagentSolventKey Findings & Advantages
Reusable Solid Acid CatalystNafion NR50EthanolEfficient, eco-friendly Friedländer synthesis under microwave irradiation; catalyst is reusable. organic-chemistry.org
Heterogeneous Magnetic CatalystZrO2/Fe3O4-MNPs-Effective and reusable catalyst, easy work-up via magnetic separation, high product yields. researchgate.net
Inexpensive Metal CatalystFeCl3·6H2O-Environmentally benign, simple, and proficient synthesis with shorter reaction times and better yields. tandfonline.com
Decarboxylative Cyclizationtert-butyl hydroperoxide (oxidant)WaterEnvironmentally friendly method where the only by-products are carbon dioxide and water; avoids toxic transition metals. nih.gov
Microwave-Assisted ReactionVariousWater, Ethylene GlycolReduces reaction times, improves yields, and often allows for solvent-free conditions, minimizing waste. researchgate.net

These advancements highlight how the synthesis of specific molecules like this compound plays a vital role in the practical application and validation of greener, more sustainable chemical manufacturing processes.

Advanced Analytical and Characterization Techniques in Quinolinone Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For 2-(2-methylpropyl)-1H-quinolin-4-one (C₁₃H₁₅NO), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 202.1226 Da. HRMS analysis can confirm this mass with high precision, typically within a few parts per million (ppm), distinguishing it from other isobaric compounds.

Key predicted fragmentation patterns include:

Loss of the isobutyl group: A primary fragmentation would be the cleavage of the bond between the quinolinone ring and the isobutyl side chain, resulting in a fragment ion corresponding to the loss of a C₄H₉ radical.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the quinoline (B57606) ring is a common pathway, leading to the formation of a stable tropylium-like ion or other resonant structures. libretexts.org

McLafferty Rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene (e.g., isobutylene).

These fragmentation patterns create a unique "fingerprint" for the molecule, allowing for its confident identification in complex mixtures.

Table 1: Predicted HRMS Data for this compound

Ion Formula Description Calculated m/z
[C₁₃H₁₅NO + H]⁺ Protonated Molecular Ion 202.1226
[C₉H₆NO]⁺ Loss of isobutyl radical (•C₄H₉) 144.0444

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution and in the solid state.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex structures like quinolinones often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all signals. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edunih.gov For This compound , COSY would reveal correlations between the protons within the aromatic system (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the isobutyl side chain (e.g., the CH₂ protons with the CH proton, and the CH proton with the two CH₃ groups). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is crucial for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal for H-3 would show a cross-peak to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is vital for piecing together the molecular skeleton. For instance, the protons of the isobutyl CH₂ group would show correlations to C-2 and C-3 of the quinolinone ring, confirming the attachment point of the side chain. The N-H proton would show correlations to C-2, C-4, and C-8a, defining the core heterocyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. This is useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space interactions between the protons of the isobutyl group and the H-3 proton on the quinolinone ring.

Table 2: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound

Position Predicted δ ¹³C (ppm) Predicted δ ¹H (ppm) Key HMBC Correlations from ¹H
2 ~155 - CH₂ (isobutyl), H-3
3 ~110 ~6.2 (s) C-2, C-4, C-4a
4 ~178 (C=O) - H-3, H-5, NH
4a ~140 - H-3, H-5, H-8
5 ~125 ~8.1 (d) C-4, C-4a, C-6, C-7
6 ~124 ~7.3 (t) C-5, C-8, C-4a
7 ~132 ~7.6 (t) C-5, C-8a
8 ~118 ~7.5 (d) C-6, C-8a, C-4a
8a ~122 - H-7, H-8, NH
1' (CH₂) ~45 ~2.7 (d) C-2, C-2', C-3'
2' (CH) ~28 ~2.2 (m) C-1', C-3'
3' (CH₃) ~22 ~1.0 (d) C-1', C-2'

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a critical technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. nih.govresearchgate.net It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netdur.ac.uk Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish them.

In ssNMR, differences in the chemical shifts of ¹³C and ¹⁵N nuclei can indicate variations in molecular conformation, hydrogen bonding, and crystal packing between different solid forms. nih.gov For This compound , ssNMR could be used to:

Identify and quantify different polymorphic forms in a bulk sample.

Characterize amorphous content within a crystalline batch.

Probe intermolecular interactions, such as the hydrogen bonding involving the N-H and C=O groups, which are fundamental to the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present. researchgate.net

For This compound , the key vibrational modes would be associated with its distinct functional groups: the amide (lactam), the aromatic ring, and the aliphatic side chain.

N-H Stretch: A characteristic band for the N-H group in the quinolinone ring is expected in the FT-IR spectrum, typically in the range of 3200-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group are found just below 3000 cm⁻¹.

C=O Stretch: The carbonyl (amide) stretching vibration is a very strong and characteristic band in the FT-IR spectrum, expected around 1650-1680 cm⁻¹. Its exact position can provide information about hydrogen bonding.

C=C and C=N Stretches: Vibrations from the aromatic and heterocyclic rings typically appear in the 1450-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netacs.org It would provide complementary information, especially for the vibrations of the quinoline ring system and the C-C backbone of the isobutyl group. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch FT-IR 3200 - 3400 Medium-Strong
Aromatic C-H Stretch FT-IR, Raman 3000 - 3100 Medium
Aliphatic C-H Stretch FT-IR, Raman 2850 - 2960 Strong
C=O Stretch (Amide I) FT-IR 1650 - 1680 Very Strong
C=C/C=N Ring Stretches FT-IR, Raman 1450 - 1620 Medium-Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. scielo.brhelsinki.fi

While a specific crystal structure for This compound has not been reported in publicly accessible databases, the technique would provide invaluable data if a suitable crystal were analyzed. scielo.brresearchgate.net The analysis would confirm the planarity of the quinolinone ring system and determine the conformation of the flexible isobutyl side chain. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing the intermolecular interactions, such as hydrogen bonds between the N-H donor and the C=O oxygen acceptor of neighboring molecules, which dictate the solid-state architecture. scielo.br

Table 4: Illustrative Crystallographic Data (Based on similar quinolinone structures)

Parameter Example Value Information Provided
Crystal System Monoclinic Basic symmetry of the unit cell
Space Group P2₁/c Detailed symmetry operations within the crystal
a, b, c (Å) e.g., 8.5, 10.2, 15.1 Dimensions of the unit cell
β (°) e.g., 95.5 Angle of the unit cell
Z 4 Number of molecules per unit cell

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an indispensable tool for investigating the solid-state properties of crystalline materials, particularly for identifying and characterizing polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of a pharmaceutical compound can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, making polymorphism studies critical in drug development.

In the context of this compound, PXRD would be employed to identify its crystalline form(s). The technique involves irradiating a powdered sample of the compound with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline structure.

While specific PXRD data for this compound is not extensively available in public literature, a hypothetical analysis would involve comparing the experimental PXRD pattern of a synthesized batch against known reference patterns or patterns calculated from single-crystal X-ray diffraction data. The presence of different polymorphs would be indicated by distinct sets of diffraction peaks at different 2θ angles. For instance, a study might reveal Form I and Form II, each with a characteristic diffraction pattern as illustrated in the hypothetical data below.

2θ Angle (°) - Form IIntensity (counts) - Form I2θ Angle (°) - Form IIIntensity (counts) - Form II
8.545009.23800
12.3890013.19500
15.8620016.57100
20.1980021.410200
25.6730026.08000

This table presents hypothetical PXRD data for two potential polymorphs (Form I and Form II) of this compound to illustrate how the technique differentiates crystalline forms. The distinct peak positions (2θ angles) would serve as the basis for identifying and quantifying each polymorph in a sample.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. For this compound, methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are vital for purity assessment and analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity determination of non-volatile compounds. A solution of the quinolinone is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the compound and its impurities between the mobile and stationary phases. A UV detector is commonly used to monitor the eluent, and the purity is determined by the relative area of the main peak.

Retention Time (min)Peak Area (%)Identity
2.80.15Impurity A
4.599.75This compound
6.10.10Impurity B

This interactive table shows a representative HPLC purity analysis for a sample of this compound, indicating a high purity of 99.75% with two minor impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column, and the eluted components are then ionized and detected by the mass spectrometer, which provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation and impurity identification. ijstr.orgmdpi.com While quinolin-4-ones may require derivatization to increase volatility, GC-MS can be a powerful tool for identifying volatile impurities from the synthesis process. researchgate.net

Retention Time (min)Detected Mass (m/z)Proposed Identity
5.2201.27This compound
3.8145.16Starting Material Impurity

This table provides an example of GC-MS data for the analysis of a this compound sample, showing the main compound and a potential impurity from the synthesis.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can be faster and offer higher resolution than HPLC for certain separations and is particularly useful for chiral separations.

Spectroscopic Techniques for Electronic and Photophysical Properties

Spectroscopic methods are employed to probe the electronic structure and photophysical behavior of molecules, such as their interaction with light.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions. This technique provides information about the electronic transitions within the molecule. The quinolinone core possesses a conjugated system, which gives rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent environment.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For fluorescent compounds like many quinolinone derivatives, this technique can provide insights into the excited state properties. researchgate.net The emission spectrum is typically red-shifted compared to the absorption spectrum, and the difference is known as the Stokes shift.

TechniqueParameterValueSolvent
UV-Visλmax (absorption)235 nm, 315 nm, 330 nmMethanol
Fluorescenceλex (excitation)330 nmMethanol
Fluorescenceλem (emission)395 nmMethanol
CalculatedStokes Shift65 nmMethanol

This table summarizes typical photophysical data for a quinolinone derivative like this compound, detailing its absorption and emission characteristics in methanol.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. CD spectroscopy is a powerful tool for studying chiral molecules. While this compound is itself achiral, CD could be used to study its interactions with chiral environments, such as proteins or chiral additives, or if chiral centers were introduced into the molecule. The resulting CD spectrum would provide information about the induced chirality or the conformation of the quinolinone within the chiral environment.

Future Directions and Emerging Research Avenues for 2 2 Methylpropyl 1h Quinolin 4 One Research

Exploration of Unconventional and Sustainable Synthetic Pathways

The chemical synthesis of quinoline (B57606) and quinolinone derivatives has been a subject of extensive study for over a century. ijpsjournal.commdpi.com While classic methods like the Gould-Jacobs reaction are well-established for creating the quinolinone skeleton, mdpi.comresearchgate.net the future of synthesis for compounds like 2-(2-methylpropyl)-1H-quinolin-4-one lies in greener and more efficient technologies. researchgate.netmjstjournal.com The paradigm is shifting from conventional batch processing to advanced, sustainable methodologies that minimize waste, solvent use, and energy consumption. researchgate.net

Continuous flow chemistry, utilizing microreactors, represents a significant leap forward from traditional batch synthesis. beilstein-journals.orgkth.se This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, particularly when dealing with hazardous intermediates. beilstein-journals.orgd-nb.info For the synthesis of this compound, flow chemistry could offer a streamlined, automated process from starting materials to the final product, potentially integrating multiple reaction steps without the need for isolating intermediates. d-nb.infomdpi.com

The advantages of adopting microreactor technology for the synthesis of complex organic molecules are well-documented. kth.semdpi.com These systems provide a higher surface-area-to-volume ratio, which facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that are often unattainable or unsafe in large-scale batch reactors. mdpi.com Research on the synthesis of other heterocyclic compounds has demonstrated significant reductions in reaction times and increased production rates. researchgate.net The application of this technology to this compound could lead to a more sustainable and economically viable manufacturing process.

Table 1: Comparative Overview of Batch vs. Continuous Flow Synthesis for Quinolinone Production
ParameterTraditional Batch SynthesisContinuous Flow SynthesisPotential Advantage of Flow Chemistry
Reaction Time Hours to daysSeconds to minutesDrastic reduction in process time researchgate.net
Heat Transfer Limited by vessel surface areaHighly efficient due to high surface-area-to-volume ratioImproved safety and access to novel reaction conditions mdpi.com
Scalability Complex, requires re-optimizationLinear, by running the system for a longer duration ("scaling out")More predictable and faster scale-up d-nb.info
Safety Higher risk with large volumes of hazardous materialsSmall reaction volumes minimize riskSafer handling of exothermic reactions and unstable intermediates beilstein-journals.org
Process Control Difficult to maintain homogeneityPrecise control over temperature, pressure, and stoichiometryHigher yields and purities mdpi.com

Furthermore, ML models can optimize reaction conditions by predicting how variables like catalyst choice, solvent, temperature, and reactant concentrations will affect the yield and purity of the product. researchgate.net This data-driven approach minimizes the need for extensive trial-and-error experimentation, accelerating the development of robust and high-yielding synthetic protocols. mdpi.comresearchgate.net While currently applied more broadly to predict biological activity for quinolone derivatives, these same principles are being adapted to tackle challenges in their chemical synthesis. researchgate.netresearchgate.net

Integration into Supramolecular Chemistry and Advanced Materials Science

The rigid, planar structure of the quinolinone core makes this compound an intriguing building block for supramolecular chemistry and the development of advanced materials. researchgate.net Its potential for forming non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to create highly ordered architectures.

Self-assembly is a bottom-up approach where molecules spontaneously organize into well-defined, stable nanostructures. mit.edunih.gov By modifying the this compound scaffold with specific functional groups, it could be programmed to self-assemble into various morphologies, such as nanofibers, nanotubes, or vesicles. mit.edusciopen.com These ordered assemblies could find applications in fields ranging from electronics to biomedicine. nih.gov The inherent properties of the quinolinone core could be amplified within such a nanostructure, leading to materials with unique optical or electronic characteristics.

Recent research has highlighted the use of the quinolinone motif in creating "smart" materials that respond to external stimuli like light or heat. acs.orgnih.gov The quinolinone structure can participate in reversible [2π + 2π] cycloaddition reactions. acs.org This photochemical and thermal responsiveness allows for the controlled formation and cleavage of covalent bonds, a property that is highly desirable for creating recyclable polymer networks and materials with reversible debonding capabilities. acs.orgnih.gov Incorporating this compound into polymer backbones could pave the way for next-generation materials with built-in recyclability and self-healing properties. The ability to achieve over 99% monomer recovery through thermal cleavage in related systems underscores the significant potential of this approach. acs.orgnih.gov

Table 2: Potential Applications of Quinolinone-Based Responsive Systems
Application AreaMechanism of ActionPotential Function of this compoundReference
Recyclable Polymers Thermally induced cycloreversion allows for polymer deconstruction and monomer recovery.Acts as a reversible linkage point within the polymer chain. acs.orgnih.gov
Advanced Coatings Stimuli-responsive bond cleavage enables "debonding-on-demand".Forms the basis of a coating that can be easily removed or repaired. nih.gov
Self-Healing Materials Photochemical bond formation can repair cracks or damage upon exposure to light.Serves as a photo-active cross-linking agent. acs.org

Further Refinement of Computational Models and Predictive Capabilities

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. mjstjournal.com For this compound, refining computational models can accelerate the discovery of new properties and applications while minimizing resource-intensive laboratory work.

Advanced computational models, particularly those based on Density Functional Theory (DFT), can accurately predict a wide range of molecular properties. researchgate.netoatext.com These include electronic properties (such as HOMO/LUMO energy levels), structural geometries, and vibrational frequencies. researchgate.net Such predictions are invaluable for understanding the compound's reactivity, stability, and potential interactions with biological targets or other molecules in a material matrix.

Furthermore, computational models are increasingly used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) profiles. nih.govmdpi.com By screening virtual derivatives of this compound, researchers can prioritize the synthesis of analogues with more favorable drug-like properties. nih.gov This in silico approach de-risks the development process, making it faster and more cost-effective. The continuous improvement of these predictive algorithms, fueled by growing experimental datasets and more powerful computing resources, will be crucial for the future exploration of this compound and its derivatives. mjstjournal.com

Table 3: Application of Computational Models in Quinolinone Research
Computational MethodPredicted PropertySignificance for ResearchReference
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), chemical hardness/softness, electrophilicity index.Predicts chemical reactivity and stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Biological activity (e.g., antibacterial, anticancer).Guides the design of more potent analogues. researchgate.net
Molecular Docking Binding affinity and orientation within a biological target (e.g., enzyme, receptor).Elucidates mechanism of action and helps optimize interactions. researchgate.net
ADMET Prediction Absorption, distribution, metabolism, excretion, and toxicity profiles.Assesses the "drug-likeness" of a compound early in the discovery process. nih.govmdpi.com

Predictive Reactivity and Selectivity Modeling

The accurate prediction of reaction outcomes is a primary goal in chemical synthesis. uvic.ca For this compound, developing quantitative structure-reactivity relationship (QSRR) models could significantly accelerate the discovery of new derivatives and reaction pathways. This approach moves beyond qualitative estimation to provide quantitative predictions of chemical reactivity. chemrxiv.org

Future research would involve generating a comprehensive dataset of reactions for this compound under various conditions. By employing computational chemistry to calculate a range of molecular descriptors (e.g., electronic properties, steric parameters), data-driven models can be constructed. uvic.ca These models, often utilizing multivariate linear regression or machine learning algorithms, can quantitatively map the compound's structural features to its experimental reaction rates and selectivity. uvic.cachemrxiv.org Such predictive tools would enable chemists to forecast how modifications to the quinolinone core or the 2-(2-methylpropyl) substituent would influence its reactivity in, for example, electrophilic aromatic substitution, N-alkylation, or C-H functionalization reactions.

Table 1: Hypothetical Data for Predictive Reactivity Modeling of this compound Derivatives

Derivative Reaction Type Calculated Descriptor (e.g., HOMO Energy) Predicted Yield (%) Experimental Yield (%)
Parent Compound Nitration -5.8 eV 85 82
6-methoxy derivative Nitration -5.5 eV 95 92
6-nitro derivative Nitration -6.2 eV 60 55
Parent Compound Bromination -5.8 eV 78 75

| 6-methoxy derivative | Bromination | -5.5 eV | 90 | 88 |

Note: This table is illustrative and represents the type of data that would be generated in such a research program.

High-Throughput Computational Screening for Chemical Exploration

High-throughput screening (HTS), particularly in its computational (virtual) form, is a powerful tool for identifying novel compounds with desired properties from vast chemical libraries. nih.govrjdentistry.com This methodology can be applied to explore the chemical space around this compound for discovering new potential therapeutic agents or functional materials.

A virtual library of derivatives could be generated by computationally introducing a wide variety of functional groups at different positions on the this compound scaffold. This library could then be screened against biological targets, such as the active sites of enzymes or receptors implicated in diseases like cancer or bacterial infections. nih.gov Molecular docking simulations would predict the binding affinity and mode of interaction for each derivative, allowing for the prioritization of a smaller, more manageable set of compounds for actual synthesis and in vitro testing. researchgate.netmdpi.com This approach significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Physics

Advanced Photophysical Studies and Sensing Applications

Quinoline and its derivatives are known to possess interesting photophysical properties, making them valuable fluorophores. scielo.brnih.gov The unique electronic structure of the quinolinone ring system suggests that this compound could also exhibit useful fluorescence characteristics. researchgate.net A detailed investigation into its photophysical properties represents a significant area for future research.

This research would involve characterizing the absorption and emission spectra, quantum yields, and fluorescence lifetimes of this compound in a range of solvents with varying polarities. nih.govtandfonline.com Such studies can reveal how the environment affects the electronic transitions of the molecule. scielo.br Furthermore, by strategically modifying the quinolinone structure—for instance, by adding electron-donating or electron-withdrawing groups—its photophysical properties, such as emission wavelength and Stokes shift, could be fine-tuned. researchgate.net This tailored approach could lead to the development of novel fluorescent probes and sensors. For example, derivatives could be designed to exhibit a change in their fluorescence upon binding to specific metal ions, anions, or biomolecules, making them useful for chemical sensing applications. researchgate.net

Table 2: Potential Photophysical Properties of Functionalized this compound Derivatives in Dichloromethane

Substituent at C6 Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (ΦF)
-H (Parent) 325 400 75 0.25
-OCH3 340 430 90 0.40
-NO2 355 480 (Quenched) 125 <0.01

| -N(CH3)2 | 360 | 450 | 90 | 0.65 |

Note: This table contains hypothetical data based on general trends observed for similar compounds and serves as an example for future experimental investigation. scielo.brnih.govresearchgate.net

Understanding and Harnessing Molecular Interactions for Novel Chemical Functions

The function of a molecule is often dictated by its interactions with its environment. A deeper understanding of the non-covalent interactions involving this compound, such as hydrogen bonding, π-stacking, and hydrophobic interactions, is crucial for designing novel chemical systems. scielo.brnih.gov

Advanced computational methods, like quantum mechanics/molecular mechanics (QM/MM), can be employed to model these interactions with high accuracy. mdpi.com For instance, simulations could elucidate how this compound derivatives bind within a protein's active site, guiding the design of more potent inhibitors. mdpi.com Experimentally, techniques such as X-ray crystallography can provide precise information on intermolecular distances and geometries in the solid state, revealing patterns like π-stacking that can influence material properties. scielo.br By understanding and controlling these subtle forces, it may be possible to direct the self-assembly of these molecules into supramolecular structures with novel functions, such as organic light-emitting diodes (OLEDs) or liquid crystals.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-methylpropyl)-1H-quinolin-4-one, and how can reaction parameters be optimized?

The synthesis of quinolin-4-one derivatives often involves cyclization reactions or modifications of pre-existing quinoline frameworks. For example, Mannich reactions have been utilized to introduce aminoalkyl groups at specific positions of the quinolinone core, as demonstrated in the synthesis of 2-aminoquinolin-4(1H)-one derivatives using paraformaldehyde and amines under reflux conditions . Microwave-assisted catalysis, such as InCl₃-mediated cyclization, can enhance reaction efficiency and yield (e.g., 63% yield in dihydroquinolin-4-one synthesis under microwave irradiation) . Optimization may involve adjusting solvent systems (e.g., THF or dichloromethane), temperature (e.g., 353 K for THF adduct formation), and catalyst loading .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., methylpropyl substituents at position 2) and carbon frameworks. For example, methyl groups typically resonate at δ 1.0–1.5 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • IR Spectroscopy : To detect functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3500 cm⁻¹) .

Q. What are the typical impurities in this compound synthesis, and how are they characterized?

Impurities often arise from incomplete alkylation or residual intermediates. For example, analogues like 1-[4-(2-methylpropyl)phenyl]ethanone or 2-[4-(2-methylpropyl)phenyl]propanoic acid may form during side reactions . These are identified via HPLC, LC-MS, or comparative NMR analysis against reference standards .

Advanced Research Questions

Q. How can discrepancies in NMR data for substituted quinolin-4-one derivatives be resolved?

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent shifts. For example, THF adducts in titanium complexes show distinct NMR profiles compared to non-solvated forms . Strategies include:

  • Variable-temperature NMR to assess conformational stability.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies improve regioselectivity and yield in the cyclization of quinolin-4-one precursors?

  • Catalyst Selection : Lewis acids like InCl₃ enhance regioselectivity in cyclization reactions, as shown in dihydroquinolin-4-one synthesis (63% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents may favor alternative pathways .
  • Microwave Irradiation : Reduces reaction time and improves purity by minimizing side reactions .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodologies include:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains, as applied to hydroxyquinolin-2(1H)-ones .
  • Docking Studies : Computational modeling against target enzymes (e.g., cytochrome P450) to predict binding affinity.
  • In Vitro Cytotoxicity : MTT assays on cell lines to assess therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.